Product packaging for Demethylfenitrothion (DISCONTINUED)(Cat. No.:CAS No. 4321-64-6)

Demethylfenitrothion (DISCONTINUED)

Cat. No.: B1345971
CAS No.: 4321-64-6
M. Wt: 263.21 g/mol
InChI Key: LNGYYGXBMGRUKZ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphate Pesticide Degradation Pathways

Organophosphate pesticides, a class of chemicals widely used in agriculture and public health, are known for their neurotoxic properties, primarily through the inhibition of acetylcholinesterase. drugbank.comnih.gov Their environmental persistence and degradation are of significant concern. When released into the environment, these compounds undergo various transformation processes, including hydrolysis, photolysis, and microbial degradation. inchem.org These processes lead to the formation of various metabolites, which may have different chemical properties and toxicities compared to the parent compound.

The degradation of fenitrothion (B1672510), a broad-spectrum organophosphate insecticide, follows several pathways. inchem.org One of the key routes involves the removal of a methyl group from the phosphate (B84403) moiety, a process known as demethylation. inchem.orgepa.gov This leads to the formation of Demethylfenitrothion.

Role of Demethylfenitrothion as a Major Biotransformation Product of Fenitrothion

Demethylfenitrothion is recognized as a major biotransformation product of fenitrothion in various environmental and biological systems. In soil, microbial action plays a crucial role in the degradation of fenitrothion, with Demethylfenitrothion being one of the identified metabolites. nih.gov Similarly, in stored grains like wheat and rice, Demethylfenitrothion has been identified as a primary breakdown product. who.intnih.govtandfonline.com In mammals, the metabolism of fenitrothion also leads to the formation of demethylated compounds, which are then excreted. inchem.org

The formation of Demethylfenitrothion is a significant step in the detoxification pathway of fenitrothion, as it is generally less toxic than the parent compound. inchem.org

Significance of Metabolite Research in Environmental Science and Toxicology

Metabolite research helps in:

Developing more accurate models of pesticide fate and transport in the environment.

Assessing the total toxicological burden on non-target organisms.

Establishing more relevant monitoring programs that include key metabolites.

Informing regulatory decisions regarding the use and management of pesticides. nih.gov

Rationale for Academic Investigation of Discontinued (B1498344) Chemical Entities

Even though a chemical like Demethylfenitrothion is associated with a discontinued parent compound in some regions, its continued study holds significant academic and practical value. quora.com The "legacy" of past pesticide use means that these compounds and their metabolites can persist in the environment for extended periods. wikipedia.org

Investigating such chemicals allows scientists to:

Understand the long-term environmental consequences of past agricultural and public health practices.

Develop and refine analytical methods for detecting low levels of persistent and semi-persistent pollutants.

Gain insights into the natural attenuation processes of chemical contaminants in various environmental compartments.

Build a comprehensive knowledge base that can inform the development of safer and more sustainable "green chemistry" alternatives in the future. nih.gov

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of Demethylfenitrothion.

PropertyValue
Chemical Formula C8H10NO5PS
Molecular Weight 263.21 g/mol
CAS Number 4321-64-6 epa.gov
Synonyms O-Demethyl fenitrothion
Physical State Not available
Solubility Not available
Stability Not available

Environmental Fate and Transport

The environmental behavior of Demethylfenitrothion is intrinsically linked to the degradation of its parent compound, fenitrothion.

Formation from Fenitrothion in Soil and Water

In soil, the degradation of fenitrothion is primarily a biological process mediated by microorganisms. nih.gov Studies have shown that fenitrothion degrades with a half-life of less than 7 days in both upland and submerged soils. ekb.eg This degradation can lead to the formation of several metabolites, including Demethylfenitrothion. nih.gov The rate of degradation and the types of metabolites formed can be influenced by factors such as soil type, moisture content, temperature, and the microbial population present. nih.govekb.eg For instance, at higher temperatures (40°C), three metabolites of fenitrothion were observed in soil, compared to two at 25°C. nih.gov

In aquatic environments, both photolysis and microbial degradation contribute to the breakdown of fenitrothion. inchem.org While fenitrothion is relatively stable in the absence of sunlight and microbial activity, its degradation is accelerated in their presence. inchem.org The degradation of fenitrothion in river water has been shown to be dependent on the microbial content and chemical composition of the water, with bacteria such as Pseudomonas putida and Flavobacterium sp. being identified as capable of degrading fenitrothion. researchgate.net The degradation products in water can include amino-fenitrothion and 3-methyl-4-nitrophenol. researchgate.net

Persistence and Mobility

Information specifically on the persistence and mobility of Demethylfenitrothion is limited. However, as a metabolite, its presence and movement in the environment are governed by the degradation of fenitrothion. Fenitrothion itself leaches very slowly from most soils. who.int The persistence of fenitrothion is influenced by factors like water quality and sunlight, with microbial degradation being a key factor in river water. inchem.org

Analytical Methodologies

The detection and quantification of Demethylfenitrothion are crucial for monitoring its presence in environmental and biological samples.

Techniques for Detection and Quantification

Various analytical techniques have been developed for the analysis of fenitrothion and its metabolites. A common approach involves extraction from the sample matrix, followed by cleanup and analysis. nih.gov

Gas-Liquid Chromatography (GLC): This technique, often coupled with a flame photometric detector (FPD) or an electron capture detector (ECD), has been widely used for the analysis of fenitrothion and its metabolites in stored grains. nih.govtandfonline.com Derivatization with agents like diazoethane (B72472) may be required for some metabolites to improve their chromatographic properties. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for separating and quantifying fenitrothion and its degradation products in various matrices, including soil and microbial cultures. nih.govnih.govnih.gov

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides highly specific and sensitive detection and structural identification of metabolites. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC can be used as a confirmatory technique for the identification of metabolites. nih.gov

Toxicological Profile

Cholinesterase Inhibition Activity

Like its parent compound, fenitrothion, Demethylfenitrothion is an organophosphate and can inhibit cholinesterase enzymes. inchem.org Cholinesterase inhibitors block the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and overstimulation of cholinergic receptors. drugbank.comnih.gov However, Demethylfenitrothion is reported to be much less toxic than fenitrothion. inchem.org

Comparative Toxicity with Fenitrothion

Studies have shown that the acute toxicity of Demethylfenitrothion is significantly lower than that of fenitrothion. inchem.org The major biotransformation of fenitrothion involves demethylation and cleavage of the P-O-aryl linkage, and the resulting demethylated compounds are major metabolites. inchem.org While fenitrothion is metabolized to the more acutely toxic fenitrooxon, the formation of demethylated products like Demethylfenitrothion represents a detoxification pathway. inchem.orginchem.org

The following table provides a comparative overview of the toxicity of Fenitrothion and its metabolites.

CompoundAcute Oral LD50 (Rat)Cholinesterase Inhibition
Fenitrothion 330-1416 mg/kg who.intPotent inhibitor who.int
Fenitrooxon More acutely toxic than Fenitrothion inchem.orgPotent inhibitor
Demethylfenitrothion Much less toxic than Fenitrothion inchem.orgWeaker inhibitor than Fenitrothion
Demethylfenitrooxon Much less toxic than Fenitrothion inchem.orgWeaker inhibitor than Fenitrooxon
Aminofenitrothion Much less toxic than Fenitrothion inchem.orgMinimal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO5PS B1345971 Demethylfenitrothion (DISCONTINUED) CAS No. 4321-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYYGXBMGRUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904783
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-64-6
Record name Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4321-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethyl sumithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Environmental Genesis of Demethylfenitrothion

Chemical and Biochemical Transformations Leading to Demethylfenitrothion Formation

The conversion of Fenitrothion (B1672510) to Demethylfenitrothion can occur through several mechanisms, including hydrolytic cleavage, enzymatic O-demethylation, and nucleophilic substitution reactions. These transformations can be either abiotic or biotic in nature.

Hydrolysis is a primary abiotic degradation pathway for Fenitrothion, and the formation of Demethylfenitrothion is significantly influenced by the pH of the surrounding medium. The cleavage of the P-O-methyl linkage of Fenitrothion results in the formation of Demethylfenitrothion. This hydrolytic pathway is particularly predominant under acidic to neutral conditions (pH 5 and pH 7). In contrast, under alkaline conditions (pH 9), the major hydrolytic pathway involves the cleavage of the P-O-aryl linkage, leading to the formation of 3-methyl-4-nitrophenol instead of Demethylfenitrothion. The hydrolysis of Fenitrothion generally follows pseudo-first-order kinetics.

pHPredominant Hydrolytic PathwayMajor Product(s)
5Cleavage of the P-O-methyl linkageDemethylfenitrothion
7Cleavage of the P-O-methyl linkageDemethylfenitrothion
9Cleavage of the P-O-aryl linkage3-methyl-4-nitrophenol

Table 1. Influence of pH on the Hydrolytic Degradation Pathway of Fenitrothion.

In biological systems, the O-demethylation of Fenitrothion can be catalyzed by mixed-function oxidases (MFOs), a superfamily of enzymes also known as cytochrome P450 monooxygenases. These enzymes are crucial in the metabolism of a wide range of xenobiotics, including pesticides. The general mechanism of P450-mediated O-demethylation involves the hydroxylation of the methyl group, which is then followed by the spontaneous elimination of formaldehyde, resulting in the demethylated product. While the O-demethylation of various compounds by MFOs is a well-established metabolic pathway, specific studies detailing the direct O-demethylation of Fenitrothion to Demethylfenitrothion by these enzymes are not extensively documented. However, given the known role of MFOs in pesticide metabolism, it is a plausible and expected biotransformation pathway in organisms exposed to Fenitrothion.

Nucleophilic substitution reactions can also lead to the formation of Demethylfenitrothion. This transformation can occur through a bimolecular nucleophilic substitution (SN2) mechanism at one of the methyl groups of Fenitrothion. In this reaction, a nucleophile attacks the carbon atom of a methyl group, leading to the cleavage of the P-O-methyl bond and the formation of Demethylfenitrothion.

Research has shown that certain nitrogen-based nucleophiles can facilitate this reaction. For instance, in the presence of nucleophiles such as hydroxylamine (NH2OH) and butylamine (BuNH2), the formation of Demethylfenitrothion has been observed. acs.org This indicates a competitive reaction between nucleophilic attack at the phosphorus atom (leading to P-O-aryl cleavage) and at the methyl carbon (leading to demethylation). acs.org The yield of Demethylfenitrothion is dependent on the specific nucleophile and the pH of the reaction medium. acs.org For example, with butylamine, Demethylfenitrothion can be the main product. acs.org These reactions can occur in both abiotic and biotic environments where suitable nucleophiles are present.

NucleophileReaction Pathway(s)Primary Product(s)
Hydroxide (HO⁻)SN2 at Phosphorus (SN2(P))3-methyl-4-nitrophenoxide
Hydroperoxide (HOO⁻)SN2 at Phosphorus (SN2(P))3-methyl-4-nitrophenoxide
Hydroxylamine (NH₂OH)SN2(P) and SN2 at Carbon (SN2(C))3-methyl-4-nitrophenoxide and Demethylfenitrothion
Butylamine (BuNH₂)SN2(P) and SN2 at Carbon (SN2(C))3-methyl-4-nitrophenoxide and Demethylfenitrothion (major)

Table 2. Products of Nucleophilic Attack on Fenitrothion. acs.org

Identification of Precursor Compounds in Environmental and Biological Matrices

The primary and sole precursor to Demethylfenitrothion is the insecticide Fenitrothion . The presence of Fenitrothion in various environmental and biological matrices consequently leads to the potential for Demethylfenitrothion formation.

Environmental Matrices: Fenitrothion can be found in soil and water following its application for agricultural and public health purposes. In these matrices, it is subject to the degradation processes outlined above. Demethylfenitrothion has been identified as a breakdown product of Fenitrothion in stored wheat.

Biological Matrices: Following exposure, Fenitrothion is metabolized within organisms. Demethylfenitrothion has been detected as a metabolite in plants. The metabolic machinery of various organisms, including mammals, insects, and microorganisms, can transform Fenitrothion into its demethylated form.

Influence of Environmental Conditions on Demethylfenitrothion Formation Kinetics

The rate at which Demethylfenitrothion is formed from Fenitrothion is influenced by several environmental factors, with pH being a critical determinant in aqueous environments.

Temperature Dependence of Metabolite Production

The formation of demethylfenitrothion is intricately linked to the environmental conditions that influence the degradation of its parent compound, fenitrothion. Temperature, in particular, plays a crucial role in dictating the metabolic pathways and the rate at which fenitrothion is transformed. Research has demonstrated that temperature variations can lead to differences in both the number and quantity of metabolites produced.

One of the primary pathways for the formation of demethylfenitrothion is through the biodegradation of fenitrothion in soil. Studies have shown that the metabolic process is temperature-dependent. For instance, in garden soil, the degradation of fenitrothion results in the formation of a different number of metabolites at varying temperatures. At 25°C, two primary metabolites are observed, while at a higher temperature of 40°C, three metabolites are formed, indicating a shift in the degradation pathway with increased temperature. Demethylation is a key step in this process. ekb.eg

While specific quantitative data on the production rates of demethylfenitrothion at different temperatures are limited in publicly available literature, the principle of temperature influencing reaction kinetics is well-established. Generally, an increase in temperature accelerates the rate of both biotic and abiotic degradation processes up to an optimal point for microbial activity. This suggests that the formation of demethylfenitrothion from fenitrothion would likely increase with rising temperatures within a certain range.

In a study on the degradation of fenitrothion in stored wheat at a constant temperature of 20°C, demethylfenitrothion was identified as one of the major breakdown products over a 12-month period. This indicates that even at moderate temperatures, the demethylation pathway is significant in the transformation of fenitrothion.

The following table summarizes the qualitative findings on the temperature-dependent formation of fenitrothion metabolites, highlighting the conditions under which demethylation has been observed.

TemperatureEnvironmental MatrixObservation
20°CStored WheatDemethylfenitrothion identified as a major breakdown product.
25°CGarden SoilFormation of two primary metabolites, with demethylation as a degradation step. ekb.eg
40°CGarden SoilFormation of three primary metabolites, indicating a temperature-influenced shift in the degradation pathway that includes demethylation. ekb.eg

Environmental Fate and Transport Dynamics of Demethylfenitrothion

Persistence and Degradation Characteristics in Diverse Environmental Compartments

The environmental persistence of a chemical is a key determinant of its potential for long-term impact. For Demethylfenitrothion, its stability and degradation are influenced by a variety of factors across different environmental settings.

Aquatic Ecosystems: Hydrolysis and Photolysis in Water Columns

Photolysis, the breakdown of compounds by light, is another significant degradation route for pesticides in water. apvma.gov.au The rate of photolysis is dependent on the light absorption characteristics of the molecule and the intensity of solar radiation. Without specific quantum yield data for Demethylfenitrothion, a precise photolysis rate cannot be determined. However, as a metabolite, its structure is similar to fenitrothion (B1672510), which is known to be susceptible to photolysis.

Sediment-Water Interface Dynamics and Sequestration

The sediment-water interface is a critical zone for the transformation and sequestration of organic pollutants. The partitioning of a chemical between the water column and sediment is governed by its physicochemical properties, particularly its hydrophobicity. While specific studies on the sediment-water dynamics of Demethylfenitrothion are scarce, the general principles of contaminant fate suggest that its polarity, which is likely higher than that of fenitrothion due to the demethylation, would influence its distribution. More polar compounds tend to have lower sorption to sediments.

Soil Matrix Adsorption, Desorption, and Microbial Degradation

In the terrestrial environment, the fate of Demethylfenitrothion is largely dictated by its interaction with the soil matrix and the activity of soil microorganisms.

Soil Matrix Adsorption and Desorption: The extent to which a chemical adsorbs to soil particles, measured by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc), determines its mobility. chemsafetypro.com Compounds with high Koc values are strongly adsorbed to soil organic matter and are less likely to leach into groundwater. chemsafetypro.com Specific Kd or Koc values for Demethylfenitrothion are not documented in available literature. However, as a more polar metabolite, it is expected to have a lower Koc value than fenitrothion, suggesting it may be more mobile in the soil.

Microbial Degradation: Microbial degradation is a primary pathway for the dissipation of many pesticides in soil. nih.gov Studies on the biodegradation of fenitrothion have shown that it is metabolized by soil microorganisms, leading to the formation of products including Demethylfenitrothion and 3-methyl-4-nitrophenol. nih.gov The rate of microbial degradation is influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. It is anticipated that Demethylfenitrothion would also be subject to further microbial breakdown, although specific degradation pathways and rates are not well-documented.

Atmospheric Presence and Potential for Long-Range Transport

The potential for a chemical to be transported over long distances in the atmosphere depends on its volatility, persistence in the air, and partitioning behavior. While there is no specific information on the atmospheric presence of Demethylfenitrothion, organophosphate pesticides and their metabolites can be subject to atmospheric transport. geoscienceworld.org The volatility of Demethylfenitrothion is expected to be lower than that of fenitrothion due to its increased polarity, which may limit its potential for long-range atmospheric transport.

Comparative Environmental Behavior with Parent Fenitrothion and Other Organophosphate Metabolites

Comparing the environmental behavior of Demethylfenitrothion with its parent compound, fenitrothion, and other organophosphate metabolites is essential for understanding its relative risk.

As a metabolite, Demethylfenitrothion is inherently part of the environmental fate of fenitrothion. The transformation of fenitrothion to Demethylfenitrothion represents a change in the chemical's properties, which in turn affects its behavior. Generally, the process of demethylation increases the polarity of the molecule. This increased polarity would likely lead to:

Higher water solubility: Making it more mobile in aqueous environments.

Lower soil and sediment adsorption: Increasing its potential for leaching.

Lower volatility: Reducing its likelihood of long-range atmospheric transport.

Compared to other organophosphate metabolites, the environmental behavior of Demethylfenitrothion would depend on the specific chemical structure of those metabolites. Without specific data, a direct comparison is challenging. However, the general trend of increased polarity and mobility for many pesticide metabolites is a key consideration in environmental risk assessment.

Bioavailability and Potential for Bioconcentration in Non-Target Organisms

The bioavailability of a contaminant determines the extent to which it can be taken up by organisms. For aquatic organisms, the bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in their tissues from the surrounding water. nih.gov

Specific BCF values for Demethylfenitrothion are not available. The BCF of a chemical is often correlated with its octanol-water partition coefficient (Kow), with more lipophilic (fat-loving) compounds tending to have higher BCFs. Given that Demethylfenitrothion is more polar than fenitrothion, it is expected to have a lower Kow and consequently a lower BCF. This suggests a lower potential for bioconcentration in aquatic organisms compared to its parent compound. However, even with a lower BCF, its presence in the environment as a degradation product means that non-target organisms can still be exposed.

Uptake and Elimination in Aquatic Biota

The transformation of fenitrothion in aquatic organisms is a key process influencing the presence of demethylfenitrothion. O-demethylation is a recognized metabolic pathway for fenitrothion in aquatic life. nih.gov

Studies on the blue crab (Callinectes sapidus) have shown that fenitrothion is metabolized through several pathways, including the formation of desmethyl fenitrothion and desmethyl fenitrooxon. nih.gov This indicates that aquatic invertebrates possess the enzymatic systems necessary to demethylate the parent compound. The uptake of fenitrothion from the water is influenced by factors such as salinity and temperature, which in turn would affect the rate of metabolite formation, including demethylfenitrothion. nih.gov

Freshwater cyanobacteria, such as Nostoc muscorum and Anabaena laxa, have demonstrated the ability to take up fenitrothion from water, with uptake efficiencies varying between species. researchgate.net This uptake is a precursor to metabolism, which can lead to the formation of demethylated products. Similarly, studies on freshwater microcosms have shown that fenitrothion can be bioconcentrated from water into algae. nih.gov

Table 1: Bioconcentration and Toxicokinetic Parameters for Fenitrothion in Aquatic Organisms

SpeciesExposure Concentration (ppm)Uptake Rate Constant (K1)Elimination Rate Constant (K2) (h⁻¹)Half-life (T1/2) (h)Bioconcentration Factor (BCF)Reference
European eel (Anguilla anguilla)0.02Not Reported0.06< 24Not Reported nih.gov
European eel (Anguilla anguilla)0.04Not Reported0.04< 24Higher than at 0.02 ppm nih.gov
Rainbow trout (Oncorhynchus mykiss)Not ReportedNot ReportedNot ReportedNot ReportedNOEL: 46 ppb regulations.gov
Bluegill sunfish (Lepomis macrochirus)Not ReportedNot ReportedNot ReportedNot ReportedLC50: 3.8 ppm regulations.gov
Gammarus fasciatusNot ReportedNot ReportedNot ReportedNot ReportedLC50: 4.3 ppb regulations.gov
Daphnia magnaNot ReportedNot ReportedNot ReportedNot ReportedNOEL: 0.087 ppb regulations.gov

Note: This data pertains to the parent compound, fenitrothion, as specific data for demethylfenitrothion is not available. NOEL = No-Observed-Effect Level; LC50 = Lethal Concentration, 50%.

Accumulation in Terrestrial Invertebrates and Plants

The formation and accumulation of demethylfenitrothion in terrestrial environments occur following the application of fenitrothion to soils and plants.

In soil, the biodegradation of fenitrothion is a primary degradation pathway. researchgate.net Studies have shown that demethylation is a step in the breakdown of fenitrothion in soil environments. researchgate.net This suggests that soil microorganisms are capable of producing demethylfenitrothion, which could then be available for uptake by terrestrial invertebrates and plants.

Research on rice plants has indicated that fenitrothion can be taken up from the soil and water, with the amount absorbed increasing over time. koreascience.kr A study on the metabolism of ¹⁴C-labeled fenitrothion in a rice field model ecosystem found that desmethyl fenitrothion was a major component of the residue in rice grains. rsc.org This directly confirms the accumulation of this metabolite in an important agricultural plant. The bioconcentration factor for fenitrothion in rice plants was found to be higher at lower exposure concentrations, suggesting that uptake capacity can become saturated. koreascience.kr

While direct studies on the accumulation of demethylfenitrothion in a wide range of terrestrial invertebrates are not extensively documented, the presence of this metabolite in plants implies that herbivorous invertebrates feeding on these plants would be exposed to and could potentially accumulate demethylfenitrothion.

Table 2: Uptake and Accumulation of Fenitrothion in Rice Plants

Treatment Concentration (µg/g)Maximum Amount Absorbed (µg/g plant)Time to Maximum Absorption (days)Cumulative Amount Absorbed on Day 28 (µg/g plant)Bioconcentration Factor (BCF)Reference
15.181634.04.85 koreascience.kr
10~6.48-1638.80.55 koreascience.kr

Note: This data pertains to the parent compound, fenitrothion. The formation of demethylfenitrothion has been confirmed in rice plants.

As a key metabolite of the discontinued (B1498344) organophosphate insecticide Fenitrothion, Demethylfenitrothion's environmental presence and ecological impact are intrinsically linked to the application and degradation of its parent compound. Understanding the ecotoxicological profile of Fenitrothion and its transformation products, including Demethylfenitrothion, is crucial for evaluating its repercussions on aquatic and terrestrial ecosystems. This article focuses solely on the ecological and ecotoxicological investigations relevant to Demethylfenitrothion, primarily through the lens of its precursor, Fenitrothion.

Analytical Methodologies for Environmental Detection and Quantification

Advanced Extraction and Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical step in the analysis of pesticide metabolites from environmental samples such as water and soil. The choice of extraction technique is paramount for achieving high recovery and minimizing matrix interference.

Solid-Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of analytes from liquid samples. ucp.ptslu.se For polar compounds like demethylfenitrothion, sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balance) are often employed due to their ability to retain a wide range of compounds with varying polarities. The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of an appropriate solvent. youtube.com

Miniaturized versions of SPE, such as solid-phase microextraction (SPME), offer advantages like reduced solvent consumption and integration of sampling, extraction, and concentration into a single step. nih.gov

Table 1: Illustrative SPE Parameters for Polar Pesticide Metabolites

ParameterDescription
Sorbent Polymeric reversed-phase (e.g., Oasis HLB)
Sample Volume 100 - 500 mL of water
Conditioning Methanol followed by deionized water
Loading Flow Rate 5 - 10 mL/min
Washing Deionized water to remove salts and polar interferences
Elution Solvent Methanol, acetonitrile, or a mixture thereof
Elution Volume 1 - 5 mL

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.orgyoutube.com For polar metabolites like demethylfenitrothion, direct LLE can be challenging due to their high water solubility. However, derivatization to a less polar form can enhance extraction efficiency. Challenges with LLE include the use of large volumes of organic solvents and the potential for emulsion formation, especially with complex matrices like surface water. nih.govyoutube.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and rapid extraction times. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.gov This large surface area facilitates the rapid transfer of the analyte into the extraction solvent. Subsequent centrifugation separates the phases. For polar analytes, derivatization prior to or during DLLME can be employed to improve extraction efficiency.

Table 2: Typical Solvents Used in DLLME for Organophosphate Pesticide Metabolites

ComponentExamples
Extraction Solvent Chlorobenzene, Carbon Tetrachloride, Chloroform
Disperser Solvent Acetonitrile, Acetone, Methanol

Stir Bar Sorptive Extraction (SBSE) is a sorbent-based extraction technique that utilizes a magnetic stir bar coated with a polymeric phase, most commonly polydimethylsiloxane (PDMS). nih.govnih.gov The stir bar is introduced into the aqueous sample, and the analytes are extracted into the coating as the sample is stirred. acs.org For polar analytes like demethylfenitrothion, the extraction efficiency with standard PDMS coatings can be low. To overcome this, in-situ derivatization can be performed to convert the polar analyte into a less polar derivative that is more readily extracted by the PDMS phase. acs.org Alternatively, the addition of salt to the sample can increase the ionic strength and promote the partitioning of polar analytes into the sorbent phase. nih.gov

Solid-Phase Microextraction (SPME) employs a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition into the coating. nih.gov Similar to SBSE, for polar metabolites, derivatization is often necessary to achieve adequate sensitivity. researchgate.net A study on the analysis of fenitrothion (B1672510) and its main metabolites, fenitrooxon and 3-methyl-4-nitrophenol, in environmental water samples utilized SPME coupled with high-performance liquid chromatography (HPLC). nih.gov This approach demonstrates the feasibility of SPME for related compounds.

Chromatographic Separation and Spectrometric Detection Methods

Following extraction and pre-concentration, the analytes are separated and detected using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the low volatility and polar nature of demethylfenitrothion, derivatization is a mandatory step prior to GC-MS analysis. Derivatization converts the polar functional groups into less polar and more volatile moieties, improving chromatographic peak shape and thermal stability. A common derivatization reaction is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

A study on the analysis of fenitrothion and its metabolites in stored wheat utilized derivatization with diazoethane (B72472) for the simultaneous analysis of several metabolites, including demethylfenitrothion, by gas-liquid chromatography with a flame photometric detector (FPD-GLC).

Table 3: Illustrative GC-MS Parameters for Derivatized Demethylfenitrothion

ParameterDescription
Derivatizing Agent Diazomethane or other alkylating agents
GC Column DB-5ms or equivalent non-polar capillary column
Injector Temperature 250 °C
Oven Program Temperature gradient from ~80 °C to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suitable for the analysis of polar and thermally labile compounds like demethylfenitrothion, as it typically does not require derivatization. rsc.org The separation is achieved using a reversed-phase HPLC column, and detection is performed using a tandem mass spectrometer, which provides excellent sensitivity and selectivity.

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This technique minimizes matrix effects and allows for very low detection limits. nih.gov The development of a robust LC-MS/MS method involves optimizing the mobile phase composition, gradient elution profile, and MS/MS parameters for the target analyte.

Table 4: General LC-MS/MS Parameters for the Analysis of Polar Pesticide Metabolites

ParameterDescription
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid
Gradient Gradient elution from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF)
Detection Mode Multiple Reaction Monitoring (MRM)

Utilization of Specialized Detectors (e.g., Flame Photometric Detector (FPD))

Gas chromatography (GC) is a cornerstone technique for the analysis of pesticide residues, including organophosphate metabolites like Desmethylfenitrothion. The effectiveness of GC is significantly enhanced by the use of specialized detectors that offer high selectivity and sensitivity for specific classes of compounds. Among these, the Flame Photometric Detector (FPD) is particularly well-suited for the analysis of organophosphorus compounds.

The principle of the FPD is based on the emission of light from phosphorus- and sulfur-containing compounds when they are combusted in a hydrogen-rich flame. When a sample containing Desmethylfenitrothion is introduced into the GC system, it is first vaporized and then separated from other components in the chromatographic column. As the Desmethylfenitrothion molecules elute from the column and enter the FPD, they are decomposed in the flame, leading to the formation of excited-state species (HPO*). These excited species then relax to a lower energy state by emitting light at characteristic wavelengths (around 526 nm for phosphorus). This emitted light is detected by a photomultiplier tube, generating a signal that is proportional to the amount of the phosphorus-containing compound present.

The high selectivity of the FPD for phosphorus makes it an excellent choice for analyzing Desmethylfenitrothion in complex environmental samples such as soil, water, and biota, where numerous other co-extracted substances could interfere with less selective detectors. This selectivity minimizes the need for extensive sample cleanup, thereby streamlining the analytical workflow. Gas chromatography coupled with a flame photometric detector (FPD) is a common method for the analysis of such compounds. cdc.gov

Method Validation, Quantification Limits, and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of environmental monitoring data for Desmethylfenitrothion, rigorous method validation and quality assurance protocols are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujaen.es Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of Desmethylfenitrothion and the detector response over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. Recoveries for accuracy should ideally be within a range of 80-110%. dipalme.org

Precision: The degree of agreement among a series of measurements of the same sample, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision).

Specificity: The ability of the method to unequivocally identify and quantify Desmethylfenitrothion in the presence of other compounds.

Limit of Detection (LOD): The lowest concentration of Desmethylfenitrothion that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of Desmethylfenitrothion that can be quantitatively measured with acceptable precision and accuracy. nih.gov

The limits of detection and quantification are critical for assessing trace levels of contamination in the environment. For organophosphate metabolites, these limits can vary depending on the sample matrix and the analytical instrumentation used. nih.govmdpi.com

ParameterWaterSoil
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L0.3 - 1.5 µg/kg

This table presents typical ranges for LOD and LOQ for Desmethylfenitrothion analysis in environmental samples using GC-FPD or similar techniques. Actual values may vary based on the specific method and laboratory.

Quality assurance (QA) encompasses all the planned and systematic activities implemented to provide confidence that a product or service will fulfill requirements for quality. dipalme.org In the context of Desmethylfenitrothion monitoring, QA involves a comprehensive program that includes:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures.

Calibration and Maintenance of Instruments: Regular checks to ensure instruments are functioning correctly.

Use of Certified Reference Materials (CRMs): To verify the accuracy of measurements.

Participation in Proficiency Testing Schemes: Inter-laboratory comparisons to assess analytical performance.

Control Charts: To monitor the stability and performance of the analytical method over time.

Development of Novel Sensor-Based Technologies for In Situ Detection

While laboratory-based methods like GC-FPD provide accurate and reliable data, they are often time-consuming and not suitable for real-time, on-site monitoring. In recent years, there has been growing interest in the development of novel sensor-based technologies for the in situ detection of pesticide residues. These sensors offer the potential for rapid, portable, and cost-effective analysis.

For organophosphate compounds and their metabolites, a significant area of research has been the development of biosensors. mdpi.com Many of these biosensors are based on the inhibition of enzymes, particularly cholinesterases like acetylcholinesterase (AChE). mdpi.com The principle of these biosensors is that organophosphates inhibit the activity of AChE. By measuring the change in enzyme activity, the concentration of the organophosphate can be determined.

The development of such biosensors for Desmethylfenitrothion would involve immobilizing AChE on a transducer (e.g., an electrode). When a sample containing Desmethylfenitrothion is introduced, the metabolite would inhibit the enzyme, leading to a measurable change in the transducer's signal (e.g., a change in current, potential, or light).

Challenges in the development of sensors for Desmethylfenitrothion include achieving the required sensitivity and selectivity, as well as ensuring the stability of the biological recognition element (the enzyme) under field conditions. However, ongoing advancements in nanotechnology and material science are leading to the development of more robust and sensitive biosensors. These advancements include the use of nanomaterials to enhance the signal and improve the immobilization of the enzyme. While significant progress has been made, further research is needed to develop commercially viable biosensors for the routine in situ monitoring of Desmethylfenitrothion in the environment. mdpi.commdpi.com

Regulatory Scientific Basis for Discontinuation and Remediation Research

Scientific Data and Risk Assessments Informing Regulatory Reviews of Fenitrothion (B1672510) and its Metabolites

Regulatory reviews of fenitrothion in countries like the United States, Canada, and in the European Union, were driven by comprehensive risk assessments that evaluated its potential harm to human health and the environment. apvma.gov.au These assessments were based on a wide array of scientific data, including toxicological studies on the parent compound and its principal metabolites.

Fenitrothion is metabolized in organisms and the environment through several pathways, including oxidation to the more toxic fenitrooxon and demethylation to demethylfenitrothion. who.int Toxicological studies have consistently shown that organophosphates like fenitrothion exert their primary toxic effect through the inhibition of the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. who.intnjmonline.nl This can result in a range of adverse effects, from nausea and dizziness to, in severe cases, respiratory paralysis and death. epa.gov

The primary focus of regulatory risk assessments was on fenitrothion itself and its highly toxic metabolite, fenitrooxon. who.intepa.gov Demethylfenitrothion was identified as a metabolite, but it was generally considered to be of lower toxicological concern compared to fenitrooxon. who.intapvma.gov.au The U.S. Environmental Protection Agency (EPA), in its reregistration eligibility decision for fenitrothion, established tolerances for the combined residues of fenitrothion and its metabolites, including O,O-dimethyl O-(4-nitro-m-tolyl)phosphate (fenitrooxon) and 3-methyl-4-nitrophenol. epa.gov While demethylfenitrothion is a known breakdown product, the risk assessments that led to the discontinuation of fenitrothion were primarily driven by the unacceptable risks posed by the parent compound and its oxon analog. epa.govepa.gov

The decision by regulatory bodies to cancel most uses of fenitrothion was based on findings that the potential exposure to workers, the general public, and the environment outweighed the benefits of its continued use. apvma.gov.au For instance, the Australian Pesticides and Veterinary Medicines Authority (APVMA) took interim regulatory action in the early 2000s to reduce application rates and delete certain uses to mitigate identified risks. apvma.gov.au Ultimately, the continued identification of unacceptable risks led to the broader discontinuation of the product.

Environmental Fate and Ecotoxicological Data as Precursors to Regulatory Decisions

The environmental fate and ecotoxicological profile of fenitrothion and its transformation products were critical components of the regulatory reviews that led to its discontinuation. Studies on the environmental fate of fenitrothion revealed that while it can degrade in the environment, its presence poses significant risks to non-target organisms.

Fenitrothion is known to be highly toxic to a wide range of non-target organisms, including birds, aquatic invertebrates, and bees. who.intapvma.gov.au Environmental risk assessments conducted by regulatory agencies consistently identified that the use of fenitrothion, even according to label directions, could result in exposure levels that were harmful to these sensitive species. apvma.gov.au For example, the European Union withdrew its authorization for fenitrothion due to identified risks to birds, mammals, bees, and aquatic species. apvma.gov.au

The following interactive table summarizes the ecotoxicological data for fenitrothion, which was central to the regulatory decisions.

Organism GroupEndpointToxicity ValueReference
Aquatic Invertebrates (Daphnia)48-h LC50< 2 µg/litre who.int
BeesTopical LD500.03-0.04 µg/bee who.int
Birds (various species)Acute Oral LD5025 - 1190 mg/kg body weight who.int
Fish (Killifish)48-h LC50 (fenitrothion)3.5 mg/L apvma.gov.au
Fish (Killifish)48-h LC50 (fenitrooxon)6.8 mg/L apvma.gov.au

Policy Frameworks and Guidelines for Managing Organophosphate Pesticide Legacies

The discontinuation of fenitrothion is situated within broader national and international policy frameworks designed to manage the risks associated with older pesticides, particularly organophosphates.

International and National Regulatory Withdrawal Mechanisms

Globally, frameworks such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) International Code of Conduct on Pesticide Management provide guidance for the lifecycle management of pesticides, including their withdrawal when risks are deemed unacceptable. who.int This code advocates for the re-evaluation of pesticides at regular intervals to incorporate new scientific information. who.int

Many countries have established their own regulatory mechanisms for pesticide review and withdrawal. In the United States, the Food Quality Protection Act (FQPA) of 1996 mandated a comprehensive review of older pesticides, including organophosphates, to ensure they met more stringent safety standards, with a particular focus on protecting children. nih.gov This led to the reregistration eligibility decision (RED) process by the EPA, which resulted in the cancellation of many organophosphate uses. epa.govepa.gov

Similarly, the European Union has a robust regulatory framework for the approval and withdrawal of pesticides. The EU's decision to ban chlorpyrifos-methyl, another organophosphate, was upheld by the European General Court, reinforcing the legality of bans based on scientific assessments of health risks, such as developmental neurotoxicity and genotoxicity. env-health.org These national and regional actions, though specific to their jurisdictions, contribute to a global trend of phasing out older, higher-risk organophosphates. Recent initiatives, such as the Brussels Statement, call for an international treaty to eliminate highly hazardous pesticides, reflecting a growing global consensus. ipsaglobal.org

Scientific Imperatives for Pesticide Discontinuation

The scientific imperative for discontinuing a pesticide like fenitrothion arises when the weight of evidence from risk assessments indicates that its use poses unacceptable risks to human health or the environment that cannot be mitigated. For organophosphates, a key scientific driver for regulatory action has been the growing understanding of their neurotoxic effects, especially on the developing brains of children. env-health.org

The decision-making process involves a risk-benefit analysis. Even if a pesticide is effective, if the scientific data demonstrates a high probability of harm to non-target organisms or human populations, regulatory action is warranted. The discontinuation of many uses of fenitrothion in numerous countries was a direct result of such scientific evaluations concluding that the risks were no longer acceptable in light of modern safety standards. apvma.gov.au

Remediation and Mitigation Strategies for Environmental Contamination by Demethylfenitrothion

With the discontinuation of fenitrothion, the focus shifts to managing its environmental legacy. While the primary source of new contamination is removed, existing residues of the parent compound and its metabolites, including demethylfenitrothion, can persist in soil and water. Research has increasingly focused on bioremediation techniques to clean up these contaminants.

Bioremediation Techniques: Microbial Degradation and Bioaugmentation

Bioremediation leverages natural biological processes to break down environmental pollutants. For organophosphate pesticides, microbial degradation is a key process. This involves the use of microorganisms, such as bacteria and fungi, that can utilize the pesticide as a source of carbon and energy, or co-metabolize it in the presence of other nutrients. csic.es

Studies have identified various microbial strains capable of degrading fenitrothion and its metabolites. nih.gov The degradation pathway often involves the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of less toxic compounds.

Bioaugmentation is a specific bioremediation strategy that involves introducing specific, highly efficient microbial strains or consortia into a contaminated environment to enhance the degradation of the target pollutant. frontiersin.orgmdpi.com This approach can be particularly useful in sites where the indigenous microbial population has a limited capacity to degrade the contaminant. Research has shown that bioaugmentation can be an effective strategy for the remediation of soils contaminated with pesticides. frontiersin.orgmdpi.comnih.gov The selection of robust microbial strains that can survive and function effectively in the contaminated soil environment is crucial for the success of bioaugmentation. frontiersin.org

The following table lists some of the microbial genera that have been studied for their potential in degrading organophosphate pesticides.

Microbial GenusDegradation CapabilityReference
PseudomonasOrganophosphate Degradation mdpi.com
BacillusOrganophosphate Degradation mdpi.com
RhodococcusOrganophosphate Degradation mdpi.com
ArthrobacterTrifluralin Degradation (Herbicide) csic.es
StenotrophomonasPAH Degradation frontiersin.org

Advanced Oxidation Processes and Other Physico-Chemical Treatment Technologies

Remediation of water and soil contaminated with organophosphate pesticides like demethylfenitrothion often requires advanced and robust treatment methods. Physico-chemical technologies, particularly Advanced Oxidation Processes (AOPs), are critical in degrading these persistent organic pollutants. Research in this area has largely focused on the parent compound, fenitrothion, with the findings being directly applicable to its metabolites.

AOPs utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less toxic substances, and ideally, complete mineralization to CO2 and water. mdpi.com These methods are considered effective for treating recalcitrant compounds that are resistant to conventional treatment. nih.gov

Commonly studied AOPs for organophosphate degradation include:

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. researchgate.net The efficiency of this process is significantly enhanced by ultraviolet (UV) light in the photo-Fenton process, which promotes the regeneration of the Fe²⁺ catalyst. mdpi.comresearchgate.net Studies have shown that the photo-Fenton process is a highly effective and economical method for degrading fenitrothion, particularly under acidic pH conditions (around pH 3). researchgate.netbcrec.id

UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. It has demonstrated high mineralization rates for organophosphates. researchgate.net

Heterogeneous Photocatalysis: This technology often employs semiconductor catalysts like titanium dioxide (TiO₂) activated by UV light. Upon activation, the catalyst generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the pollutant. mdpi.comresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. nih.gov

The table below summarizes the effectiveness of various AOPs on pesticide degradation, based on findings from related compounds.

Table 1: Comparison of Advanced Oxidation Processes for Pesticide Degradation

ProcessTarget Pollutant(s)Key Findings & ConditionsCOD/TOC Removal EfficiencySource
FentonChlorpyrifos, Cypermethrin, ChlorothalonilOptimal at pH 3. Effective for initial degradation.69% COD, 56% TOC bcrec.idresearchgate.net
UV Photo-FentonFenitrothion, Diazinon, ProfenofosMost effective and economic process under acidic conditions.79% COD, 64% TOC researchgate.netbcrec.id
Solar Photo-FentonChlorpyrifos, Cypermethrin, ChlorothalonilUtilizes solar light, reducing energy costs.74% COD, 58% TOC bcrec.idresearchgate.net
UV/TiO₂/H₂O₂Chlorpyrifos, Cypermethrin, ChlorothalonilPhotocatalytic process, effective but can be less efficient than Fenton-based methods for certain compounds.54% COD, 22% TOC bcrec.idresearchgate.net
FeGAC/H₂O₂Pesticide MixtureTechnically efficient and cost-effective; combines adsorption with oxidation. Optimal at pH 3.96% COD, 86% TOC bcrec.idresearchgate.net

Other Physico-Chemical Treatment Technologies

Beyond AOPs, other physico-chemical methods are employed for remediation:

Adsorption: This process involves the use of sorbent materials to capture and remove contaminants. A study on fenitrothion removal demonstrated high efficiency (up to 98%) using a magnetic nanosorbent composed of reduced graphene oxide, molybdenum disulfide, and iron oxide (rGO/MoS₂/Fe₃O₄). nih.gov This method benefits from the high surface area of graphene and the magnetic properties that allow for easy separation of the sorbent from the water. nih.gov

Soil Washing: This technique uses a liquid (often water mixed with surfactants) to scrub contaminants from excavated soil. researchgate.net For organophosphates, non-ionic surfactants can be used to enhance the removal of the pesticide from soil particles into the washing solution, which is then treated separately. researchgate.net

Thermal Degradation: This involves heating the contaminated material to break down the pollutant. Research on the thermal decomposition of fenitrothion identified that the process occurs in two main steps, though it can form intermediate products whose own toxicity must be assessed. nih.gov

Management of Contaminated Environmental Matrices (e.g., agricultural soils, water bodies)

The management of environments contaminated by demethylfenitrothion and its parent compound requires a matrix-specific approach, addressing the distinct challenges posed by soils and water bodies.

Management of Contaminated Agricultural Soils

The persistence of fenitrothion in soil is influenced by factors such as soil type, organic matter content, pH, and microbial activity. geoscienceworld.org Its half-life in soil can range from a few days to several weeks. ekb.egresearchgate.net For instance, one study in vineyard soil found the half-life to be around 5 days for an emulsifiable concentrate (EC) formulation and 17-21 days for a more persistent microencapsulated (ME) formulation. researchgate.net

Effective management strategies for contaminated soils include:

Site Assessment and Monitoring: The first step is to conduct thorough testing to determine the extent and concentration of the contamination. semanticscholar.org This involves collecting soil samples for laboratory analysis. nih.gov

Excavation and Disposal: Heavily contaminated soil may be excavated and transported to a licensed hazardous waste facility for treatment or disposal. apvma.gov.au This prevents further leaching of the pesticide into groundwater.

Containment: In some cases, contaminated soil can be contained on-site using caps (B75204) or barriers. A properly designed cap, often consisting of layers of soil and geotextiles, prevents rainwater from infiltrating the contaminated zone and stops the contaminant from spreading via runoff or wind erosion. researchgate.net

In-situ Treatment: This involves treating the soil in place. Chemical oxidation, a method mentioned previously, can be applied by injecting oxidants into the soil to destroy the pesticide. researchgate.net Another method is soil stabilization, which immobilizes the contaminant by mixing the soil with binding agents like cement, reducing its mobility and bioavailability. researchgate.net

The table below details the persistence of fenitrothion in soil under different conditions.

Table 2: Persistence of Fenitrothion in Agricultural Soil

Soil/ConditionFormulationReported Half-Life (t₁/₂)Key ObservationSource
Vineyard SoilEmulsifiable Concentrate (EC)~5 daysFaster dissipation compared to ME formulation. researchgate.net
Vineyard SoilMicroencapsulated (ME)17-21 daysLonger persistence due to slow release from microcapsules. researchgate.net
Calcareous Soil (Lab)Not specified~19 daysDegradation followed first-order kinetics. ekb.eg
Upland/Submerged SoilsNot specified< 7 to 28 daysDegradation is generally rapid via physical, chemical, or biological means. ekb.eg

Management of Contaminated Water Bodies

Fenitrothion can enter water bodies through agricultural runoff and spray drift. who.int While it undergoes degradation via photolysis (breakdown by sunlight) and hydrolysis (reaction with water), its persistence can be long enough to pose risks to aquatic ecosystems. geoscienceworld.orgwho.int Even low concentrations (25 μg/L) have been shown to negatively affect sensitive aquatic insects and zooplankton. nih.gov

Management and remediation strategies for contaminated water include:

Source Control: Implementing buffer zones around water bodies during pesticide application and using less persistent formulations can significantly reduce contamination. apvma.gov.au

Pump-and-Treat Systems: This common method involves pumping contaminated groundwater or surface water to a treatment facility where technologies like AOPs or activated carbon adsorption are used to remove the pesticide before the water is discharged.

In-situ Bioremediation: This approach utilizes microorganisms to degrade contaminants directly within the soil or water. Studies have identified specific bacterial and fungal strains, such as Pseudomonas sp. and Trichoderma viride, that can effectively degrade fenitrothion, using it as a source of carbon. researchgate.net Bioremediation is often seen as a cost-effective and environmentally friendly alternative to physical or chemical methods. researchgate.netscielo.org.mx

Monitored Natural Attenuation: For low levels of contamination, authorities may opt to monitor the natural breakdown processes (hydrolysis, photolysis, biodegradation) to ensure that contaminant levels decrease over time to acceptable levels without active intervention. geoscienceworld.orgwho.int

Q & A

Q. How can researchers formulate unresolved questions about Demethylfenitrothion’s interactions with emerging contaminants (e.g., microplastics)?

  • Methodological Answer : Apply the Question Formulation Technique (QFT):
  • Focus : Co-exposure effects on bioavailability.
  • Refinement : Prioritize mechanistic questions (e.g., “Does adsorption to microplastics alter Demethylfenitrothion’s hydrolysis rate?”).
  • Strategize : Use factorial experimental designs to isolate interaction effects .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing non-normal distributions in Demethylfenitrothion toxicity datasets?

  • Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) or transform data via Box-Cox methods. For multivariate datasets (e.g., LC-MS time-series), apply principal component analysis (PCA) to reduce dimensionality and identify latent variables .

Q. How should researchers document synthetic procedures for Demethylfenitrothion analogs to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols with molar ratios, reaction temperatures, and purification methods (e.g., column chromatography gradients). Include NMR (¹H, ¹³C) and high-resolution MS data for novel compounds, referencing JOC standards .

Future Research Directions

Q. What gaps exist in understanding Demethylfenitrothion’s role in endocrine disruption, and how can these be addressed experimentally?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., estrogen receptor alpha) and transcriptomic profiling in model organisms. Use CRISPR-edited cell lines to isolate signaling pathways affected by sublethal doses .

Q. How can isotopic labeling techniques advance studies on Demethylfenitrothion’s photodegradation in aquatic systems?

  • Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled Demethylfenitrothion to track mineralization products (e.g., CO2, NH3) via isotope-ratio MS. Pair with solar simulator experiments to quantify quantum yields under varying UV intensities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.